molecular formula C20H19FN2O3S B4007637 3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone

3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone

Cat. No.: B4007637
M. Wt: 386.4 g/mol
InChI Key: IAFZFXLTICCYRN-YBEGLDIGSA-N
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Description

3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.11004181 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Several studies have synthesized and characterized derivatives of thioxoimidazolidinone, revealing significant antimicrobial and antifungal activities. For instance, compounds synthesized from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate showed promising anti-microbial activity, with detailed docking studies supporting these findings (Spoorthy et al., 2021). Additionally, analogues involving imidazolyl acetic acid derivatives have been evaluated for their anti-inflammatory and analgesic activities, demonstrating significant effects against carrageenan-induced rat paw edema and analgesic activity in mice (Khalifa & Abdelbaky, 2008).

Anticancer Activities

The synthesis of thiazole and 2-thioxoimidazolidinone derivatives has been explored for their antibacterial and anticancer properties. Research indicates that these compounds exhibit notable anticancer activities, highlighting their potential as therapeutic agents (Sherif, Eldeen & Helal, 2013). Another study focusing on S-alkylated and Mannich bases carrying 2-thioxoimidazolidin-4-one moiety presented new series with characterized IR, NMR, and mass spectral data, though the study's primary focus was on the chemical synthesis and characterization rather than biological activities (Khalifa et al., 2015).

Molecular Docking and Structural Analysis

Several studies incorporate molecular docking and structural analysis to understand the interaction of thioxoimidazolidinone derivatives with biological targets. For example, the synthesis of chromone-pyrimidine coupled derivatives has been reported, with detailed antimicrobial analysis, enzyme assays, docking studies, and toxicity studies to evaluate the compounds' biological activities and interaction mechanisms (Tiwari et al., 2018).

Enzyme Inhibition and Biochemical Pathways

The potential of thioxoimidazolidinone derivatives as enzyme inhibitors has also been explored, with some compounds showing potent inhibitory activity against specific biochemical pathways. For instance, analogues of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone have been identified as potent inhibitors of rat erythrocyte adenosine cyclic 3',5'-phosphate phosphodiesterase, indicating their utility in probing the inhibitory site of the enzyme and their physiological effects (Sheppard & Wiggan, 1971).

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-3-23-19(24)16(22-20(23)27)10-13-8-9-17(18(11-13)25-2)26-12-14-6-4-5-7-15(14)21/h4-11H,3,12H2,1-2H3,(H,22,27)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFZFXLTICCYRN-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone
Reactant of Route 2
3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.